methyl N-(2-iodocyclohexyl)carbamate
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Overview
Description
Methyl N-(2-iodocyclohexyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound features a cyclohexyl ring substituted with an iodine atom and a carbamate group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2-iodocyclohexyl)carbamate typically involves the reaction of 2-iodocyclohexanol with methyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
2-iodocyclohexanol+methyl isocyanate→methyl N-(2-iodocyclohexyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-iodocyclohexyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbamic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used, such as N-substituted carbamates.
Oxidation: Corresponding oxides or iodinated cyclohexanols.
Reduction: Deiodinated cyclohexyl carbamates.
Hydrolysis: 2-iodocyclohexanol and carbamic acid.
Scientific Research Applications
Methyl N-(2-iodocyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-(2-iodocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(2-bromocyclohexyl)carbamate
- Methyl N-(2-chlorocyclohexyl)carbamate
- Methyl N-(2-fluorocyclohexyl)carbamate
Uniqueness
Methyl N-(2-iodocyclohexyl)carbamate is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and may enhance its reactivity in certain chemical reactions compared to its bromine, chlorine, or fluorine analogs.
Properties
CAS No. |
1199-15-1 |
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Molecular Formula |
C8H14INO2 |
Molecular Weight |
283.11 g/mol |
IUPAC Name |
methyl N-(2-iodocyclohexyl)carbamate |
InChI |
InChI=1S/C8H14INO2/c1-12-8(11)10-7-5-3-2-4-6(7)9/h6-7H,2-5H2,1H3,(H,10,11) |
InChI Key |
YLUSDZORDPJHJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1CCCCC1I |
Origin of Product |
United States |
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